

# Application Note: Simultaneous Determination of Atorvastatin and Tadalafil by HPLC-UV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Atorvastatin

Cat. No.: B1662188

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of **Atorvastatin** and Tadalafil in pharmaceutical formulations. This method is simple, rapid, accurate, and robust, making it suitable for routine quality control analysis. The chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase composed of phosphate buffer and acetonitrile. The method has been validated in accordance with ICH Q2(R1) guidelines.

## Introduction

**Atorvastatin** is a lipid-lowering agent, while Tadalafil is used to treat erectile dysfunction. The combination of these two drugs has been shown to improve hemodynamics and sexual performance in certain patient populations.<sup>[1][2]</sup> Consequently, a reliable analytical method for the simultaneous quantification of both active pharmaceutical ingredients (APIs) in a combined dosage form is essential for quality control and formulation development. This document provides a detailed protocol for such an analysis using HPLC-UV.

## Experimental Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.

| Parameter            | Condition                                                                                                                                       |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| HPLC System          | Standard HPLC with UV Detector                                                                                                                  |
| Column               | Sapphirus C18 (250 mm x 4.6 mm, 5 µm)                                                                                                           |
| Mobile Phase         | 0.05M Phosphate Buffer (pH 4.0, adjusted with glacial acetic acid) and Acetonitrile (30:70 v/v) <sup>[1]</sup><br><sup>[2]</sup> <sup>[3]</sup> |
| Flow Rate            | 1.0 mL/min <sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup>                                                                                         |
| Injection Volume     | 10 µL <sup>[3]</sup>                                                                                                                            |
| Column Temperature   | 30°C <sup>[3]</sup>                                                                                                                             |
| Detection Wavelength | 272 nm <sup>[3]</sup>                                                                                                                           |
| Run Time             | 10 minutes <sup>[3]</sup>                                                                                                                       |

## Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.05M solution of a suitable phosphate salt in HPLC grade water. Adjust the pH to 4.0 using glacial acetic acid.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Mix this buffer with acetonitrile in a 30:70 (v/v) ratio.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solutions (100 µg/mL): Accurately weigh 10 mg of **Atorvastatin** and 10 mg of Tadalafil reference standards and transfer to separate 100 mL volumetric flasks.<sup>[3]</sup> Dissolve and dilute to volume with methanol.<sup>[3]</sup>

Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the linearity range (15-90 µg/mL for both analytes).<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

Sample Preparation: For the analysis of a pharmaceutical formulation, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose

of both drugs into a suitable volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the resulting solution through a 0.45  $\mu\text{m}$  syringe filter before injection.

## Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines, and the key performance parameters are summarized below.

| Validation Parameter              | Atorvastatin                                                        | Tadalafil                                                           |
|-----------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------|
| Linearity Range                   | 15 - 90 $\mu\text{g/mL}$ <sup>[1][2][3]</sup>                       | 15 - 90 $\mu\text{g/mL}$ <sup>[1][2][3]</sup>                       |
| Correlation Coefficient ( $R^2$ ) | 0.999 <sup>[3]</sup>                                                | 0.999 <sup>[3]</sup>                                                |
| Retention Time (min)              | 4.117 <sup>[1][2][3]</sup>                                          | 3.517 <sup>[1][2][3]</sup>                                          |
| Limit of Detection (LOD)          | 0.318 $\mu\text{g/mL}$ <sup>[1][2][3]</sup>                         | 0.672 $\mu\text{g/mL}$ <sup>[1][2][3]</sup>                         |
| Limit of Quantification (LOQ)     | 0.964 $\mu\text{g/mL}$ <sup>[3]</sup>                               | 1.037 $\mu\text{g/mL}$ <sup>[3]</sup>                               |
| Accuracy (% Recovery)             | 98.09% - 101.44% <sup>[1][2][3]</sup>                               | 98.09% - 101.44% <sup>[1][2][3]</sup>                               |
| Precision (%RSD)                  | < 1.5% <sup>[3]</sup>                                               | < 1.5% <sup>[3]</sup>                                               |
| Robustness                        | %RSD < 2% for variations in flow rate and wavelength <sup>[1]</sup> | %RSD < 2% for variations in flow rate and wavelength <sup>[1]</sup> |

## Results and Discussion

The developed HPLC method provides excellent separation of **Atorvastatin** and Tadalafil, with well-resolved peaks and no interference from common excipients. The retention times were found to be approximately 4.117 minutes for **Atorvastatin** and 3.517 minutes for Tadalafil.<sup>[1][2][3]</sup> The method demonstrated excellent linearity over the concentration range of 15-90  $\mu\text{g/mL}$  for both compounds, with a correlation coefficient of 0.999.<sup>[3]</sup> The accuracy of the method was confirmed by recovery studies, with recovery rates between 98.09% and 101.44%.<sup>[1][2][3]</sup> The precision of the method was established by low relative standard deviation (%RSD) values, which were consistently below 1.5%.<sup>[3]</sup> The method also proved to be robust when deliberate small variations were made to the chromatographic conditions.<sup>[1]</sup>

# Visualizations

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the simultaneous determination of **Atorvastatin** and Tadalafil by HPLC-UV.

## Logical Relationship of Method Validation



[Click to download full resolution via product page](#)

Caption: Key validation parameters for the analytical method.

## Conclusion

The HPLC-UV method described in this application note is a reliable and validated procedure for the simultaneous determination of **Atorvastatin** and Tadalafil in pharmaceutical preparations. The method is simple, rapid, and accurate, making it an excellent tool for quality control and routine analysis in the pharmaceutical industry. The short run time allows for high throughput of samples.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CHITKARA UNIVERSITY - Best University in North India [[jptrm.chitkara.edu.in](http://jptrm.chitkara.edu.in)]
- 2. CHITKARA UNIVERSITY - Best University in North India [[jptrm.chitkara.edu.in](http://jptrm.chitkara.edu.in)]
- 3. gradivareview.com [[gradivareview.com](http://gradivareview.com)]

- To cite this document: BenchChem. [Application Note: Simultaneous Determination of Atorvastatin and Tadalafil by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662188#simultaneous-determination-of-atorvastatin-and-tadalafil-by-hplc-uv>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)